4,7-Dimethoxyindane
Overview
Description
4,7-Dimethoxyindane is an organic compound with the molecular formula C11H12O2 It is a derivative of indane, featuring methoxy groups at the 4 and 7 positions of the indane ring
Mechanism of Action
Target of Action
4,7-Dimethoxyindane, also known as RDS-127, primarily targets dopamine receptors , specifically the D2-like receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the central nervous system .
Mode of Action
RDS-127 acts as an agonist at the D2-like receptors . This means it binds to these receptors and activates them, mimicking the action of dopamine. In addition to its dopaminergic effects, RDS-127 also exhibits some serotonin and adrenergic agonist effects , as well as some anticholinergic action .
Biochemical Pathways
Upon activation of the D2-like receptors, RDS-127 influences several biochemical pathways. It inhibits the accumulation of dopa in the caudate nucleus and olfactory tubercle, a process associated with the regulation of dopamine levels .
Pharmacokinetics
Its potent and long-lasting effects suggest good bioavailability and efficient distribution within the body .
Result of Action
The activation of D2-like receptors by RDS-127 leads to various physiological effects. It produces both anorectic (appetite-suppressing) and pro-sexual effects in animal studies . Additionally, it has been found to decrease the firing of neurons in the pars compacta of the substantia nigra, a region of the brain involved in movement and reward .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dimethoxyindane can be synthesized through several methods. One common approach involves the reaction of 4,7-dimethoxyindanone with boron tribromide in dichloromethane at low temperatures (0-10°C) for a couple of hours. The reaction mixture is then treated with water and extracted with methylene chloride. The organic layer is dried and purified by column chromatography using a mixture of ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxyindane undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,7-dimethoxyindanone, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4,7-Dimethoxyindane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4,7-Dimethoxyindane can be compared with other similar compounds, such as:
2,3-Dihydro-4,7-dimethoxy-1H-indene: Another indane derivative with similar structural features.
2-Di-n-propylamino-4,7-dimethoxyindane (RDS-127): Known for its dopamine receptor agonist activity and used in neurological research.
2-Di-n-propylamino-5,8-dimethoxytetralin (JMC-181): Another compound with dopamine receptor activity, but with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydro-1H-indene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXQSUNVYKGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292999 | |
Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38998-05-9 | |
Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38998-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.